molecular formula C20H27N3O4S B1666141 Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- CAS No. 767334-89-4

Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-

Cat. No.: B1666141
CAS No.: 767334-89-4
M. Wt: 405.5 g/mol
InChI Key: BFQMQSIBOHOPCY-QGZVFWFLSA-N
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Preparation Methods

The synthesis of AVE1231 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

AVE1231 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:

Scientific Research Applications

AVE1231 has been extensively studied for its potential therapeutic applications, particularly in the treatment of atrial fibrillation. Its ability to selectively block TASK-1 channels makes it a promising candidate for atrial-specific antiarrhythmic therapy. Additionally, AVE1231 has been investigated for its effects on vascular tone and blood pressure regulation, particularly in young rats .

Mechanism of Action

AVE1231 exerts its effects by blocking the TASK-1 potassium channels, which are involved in maintaining the resting membrane potential and regulating action potential duration in atrial myocytes. By inhibiting these channels, AVE1231 prolongs the atrial action potential and refractory period, thereby reducing the likelihood of atrial fibrillation .

Comparison with Similar Compounds

AVE1231 is similar to other potassium channel blockers such as AVE0118 and S20951. it has a higher affinity for TASK-1 channels compared to these compounds, making it more effective in certain applications. Other similar compounds include MSD-D and ICAGEN-4, which also target potassium channels but with varying degrees of selectivity and efficacy .

References

Properties

CAS No.

767334-89-4

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxypyridin-3-yl)propyl]benzamide

InChI

InChI=1S/C20H27N3O4S/c1-4-6-13-28(25,26)23-18-10-8-7-9-16(18)20(24)22-17(5-2)15-11-12-19(27-3)21-14-15/h7-12,14,17,23H,4-6,13H2,1-3H3,(H,22,24)/t17-/m1/s1

InChI Key

BFQMQSIBOHOPCY-QGZVFWFLSA-N

SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC

Isomeric SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)N[C@H](CC)C2=CN=C(C=C2)OC

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A-293;  A 293;  A293;  AVE-1231;  AVE 1231;  AVE1231

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-
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Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-
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Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-
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Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-
Reactant of Route 5
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Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-
Reactant of Route 6
Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-

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